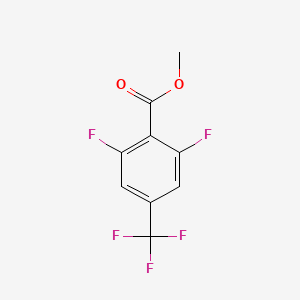

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate

CAS No.: 1980049-41-9

Cat. No.: VC7132664

Molecular Formula: C9H5F5O2

Molecular Weight: 240.129

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1980049-41-9 |

|---|---|

| Molecular Formula | C9H5F5O2 |

| Molecular Weight | 240.129 |

| IUPAC Name | methyl 2,6-difluoro-4-(trifluoromethyl)benzoate |

| Standard InChI | InChI=1S/C9H5F5O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3 |

| Standard InChI Key | KOTXJVUCMSTGHQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1F)C(F)(F)F)F |

Introduction

Structural and Molecular Characteristics

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate features a benzoate core substituted with fluorine atoms at the 2- and 6-positions and a trifluoromethyl group at the 4-position. The IUPAC name for this compound is methyl 2,6-difluoro-4-(trifluoromethyl)benzoate, reflecting its ester functional group and substitution pattern. The presence of electronegative fluorine atoms and the electron-withdrawing trifluoromethyl group significantly influences its reactivity and stability.

Molecular Data

Key molecular properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.129 g/mol |

| IUPAC Name | Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate |

| InChI Key | KOTXJVUCMSTGHQ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1F)C(F)(F)F)F |

| PubChem Compound ID | 99769958 |

The compound’s three-dimensional conformation and electronic distribution have been partially characterized using computational models, though experimental crystallographic data remain limited.

Physicochemical Properties

Spectroscopic Data

-

NMR Spectroscopy: NMR is expected to reveal distinct signals for the aromatic fluorine atoms (-120 to -130 ppm) and the trifluoromethyl group (-60 to -70 ppm).

-

IR Spectroscopy: Strong absorption bands near 1720 cm (C=O stretch) and 1100–1200 cm (C-F stretches) are characteristic of fluorinated esters.

Comparative Analysis with Analogous Compounds

To contextualize its properties, methyl 2,6-difluoro-4-(trifluoromethyl)benzoate is compared below with structurally similar compounds:

The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to the trifluoromethoxy group in, potentially increasing reactivity in nucleophilic aromatic substitution reactions. Conversely, the boronate ester in enables participation in cross-coupling reactions, a feature absent in the target compound .

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR)

-

NMR: Expected singlet for the methyl ester group (~3.9 ppm) and coupled doublets for aromatic protons.

-

NMR: Resolves distinct environments for fluorine atoms, aiding structural confirmation.

X-ray Crystallography

Single-crystal X-ray analysis would elucidate bond lengths and angles, particularly the steric effects of the trifluoromethyl group. No published structures exist to date.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 240.129, consistent with the molecular formula.

Research Gaps and Future Directions

-

Application Studies: Systematic evaluation of biological activity and material properties.

-

Solubility Profiling: Determination in aqueous and organic solvents for formulation development.

-

Synthetic Optimization: Development of high-yield, scalable synthesis routes.

-

Toxicology: Assessment of environmental and health impacts, given the persistence of fluorinated compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume